(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
Description
The compound (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone features a hybrid heterocyclic architecture comprising a 2,5-dimethylfuran moiety linked via a methanone bridge to a pyrrolidine ring substituted with a thiophen-3-yl group. Such hybrids are of interest in medicinal chemistry due to the pharmacophoric relevance of furan, thiophene, and pyrrolidine scaffolds in targeting enzymes or receptors .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16-5-3-12(8-16)13-4-6-19-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHZFERPVUUKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinctions are outlined below:
Key Observations :
Pharmacological Potential (Theoretical Insights)
While direct pharmacological data for the target compound is unavailable, structural parallels suggest possible applications:
- Thiophene-pyrrolidine motifs are associated with kinase inhibition (e.g., JAK/STAT pathways), while dimethylfuran derivatives exhibit antimicrobial or anti-inflammatory activity .
- Compared to 7a/7b (which feature electron-withdrawing cyano/ester groups), the target’s electron-rich furan may favor interactions with hydrophobic enzyme pockets .
Biological Activity
Chemical Structure and Properties
The compound consists of a 2,5-dimethylfuran moiety linked to a pyrrolidine ring substituted with a thiophene group. The molecular formula is , and it features a unique combination of aromatic and aliphatic structures that contribute to its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 273.37 g/mol |
| Molecular Formula | |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. Pyrrole derivatives, in particular, have been shown to possess various biological properties, including antimicrobial effects against bacteria and fungi. The presence of the thiophene ring enhances these properties due to its electron-rich nature, which may facilitate interactions with microbial cell membranes.
Anticancer Activity
Studies have highlighted the anticancer potential of pyrrole-based compounds. For instance, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific compound may exhibit similar activities due to the combined effects of the furan and pyrrole moieties.
Neuroprotective Effects
Emerging evidence suggests that compounds like (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone may have neuroprotective properties. Research into related compounds has shown potential in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study investigating various pyrrole derivatives found that modifications at the 3-position significantly affected their antimicrobial potency. The compound's structure was compared to known active compounds, revealing enhanced activity against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Efficacy
In vitro assays on cancer cell lines demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating substantial anticancer activity. The study suggested that the compound induces apoptosis via mitochondrial pathways.
Study 3: Neuroprotective Mechanisms
Research focused on neuroprotective effects revealed that related compounds could reduce oxidative stress markers in neuronal cells. The proposed mechanism involves the modulation of signaling pathways related to inflammation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:
- Substituent Effects : Variations in substituents on the pyrrole or thiophene rings can significantly alter biological activity.
- Ring Interactions : The spatial arrangement between the furan and thiophene rings influences electronic properties, affecting interactions with biological targets.
- Hydrophobicity : The balance between hydrophilic and hydrophobic regions impacts solubility and membrane permeability.
Table 2: Comparative SAR Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| (2,5-Dimethylfuran) | Moderate | High | Low |
| Pyrrole Derivative A | High | Moderate | Moderate |
| Thiophene Derivative B | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
